molecular formula C12H15F3N2O B3124619 2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene CAS No. 320406-60-8

2-Amino-1-(tetrahydropyran-4-yl)amino-4-trifluoromethylbenzene

Cat. No. B3124619
Key on ui cas rn: 320406-60-8
M. Wt: 260.26 g/mol
InChI Key: AIVUOLKBXGPRCT-UHFFFAOYSA-N
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Patent
US08829035B2

Procedure details

A 3-neck flask (200 mL) was charged with 1-(tetrahydropyran-4-yl)amino-2-nitro-4-trifluoromethylbenzene (see Synthesis Example 4-1) (1.00 g, 3.45 mmol) and tetrahydrofuran (17 mL), and this was shaken to give a homogeneous solution. To this was added palladium-carbon (Pd: 10%, 0.09 g), and this was again shaken. Hydrogen was substituted in by successively reducing the pressure and purging with hydrogen gas 3 times, and after vigorous shaking at room temperature under these conditions for 4 h, this was purged with nitrogen, distilled water (40 mL) was added and this was shaken for 10 minutes, then insoluble material was filtered off through a Celite layer (20 mm thickness), and this same layer was further washed with ethyl acetate. The filtrate and wash solutions were combined and the solvent was distilled off under reduced pressure to yield the title compound (0.66 g, 73.6% yield) as a white powder.
Name
1-(tetrahydropyran-4-yl)amino-2-nitro-4-trifluoromethylbenzene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.09 g
Type
catalyst
Reaction Step Three
Yield
73.6%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:9]=2[N+:18]([O-])=O)[CH2:3][CH2:2]1.[H][H]>[C].[Pd].O1CCCC1>[NH2:18][C:9]1[CH:10]=[C:11]([C:14]([F:16])([F:17])[F:15])[CH:12]=[CH:13][C:8]=1[NH:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
1-(tetrahydropyran-4-yl)amino-2-nitro-4-trifluoromethylbenzene
Quantity
1 g
Type
reactant
Smiles
O1CCC(CC1)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
0.09 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
this was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution
STIRRING
Type
STIRRING
Details
this was again shaken
CUSTOM
Type
CUSTOM
Details
purging with hydrogen gas 3 times
STIRRING
Type
STIRRING
Details
after vigorous shaking at room temperature under these conditions for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
this was purged with nitrogen
DISTILLATION
Type
DISTILLATION
Details
distilled water (40 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
this was shaken for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off through a Celite layer (20 mm thickness)
WASH
Type
WASH
Details
this same layer was further washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate and wash solutions
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)NC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 73.6%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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